5-(Dibenzylamino)-2-methyl-2-pentanol 5-(Dibenzylamino)-2-methyl-2-pentanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC14445981
InChI: InChI=1S/C20H27NO/c1-20(2,22)14-9-15-21(16-18-10-5-3-6-11-18)17-19-12-7-4-8-13-19/h3-8,10-13,22H,9,14-17H2,1-2H3
SMILES:
Molecular Formula: C20H27NO
Molecular Weight: 297.4 g/mol

5-(Dibenzylamino)-2-methyl-2-pentanol

CAS No.:

Cat. No.: VC14445981

Molecular Formula: C20H27NO

Molecular Weight: 297.4 g/mol

* For research use only. Not for human or veterinary use.

5-(Dibenzylamino)-2-methyl-2-pentanol -

Specification

Molecular Formula C20H27NO
Molecular Weight 297.4 g/mol
IUPAC Name 5-(dibenzylamino)-2-methylpentan-2-ol
Standard InChI InChI=1S/C20H27NO/c1-20(2,22)14-9-15-21(16-18-10-5-3-6-11-18)17-19-12-7-4-8-13-19/h3-8,10-13,22H,9,14-17H2,1-2H3
Standard InChI Key SSYZDSBPTNIOLY-UHFFFAOYSA-N
Canonical SMILES CC(C)(CCCN(CC1=CC=CC=C1)CC2=CC=CC=C2)O

Introduction

Chemical Identity and Structural Features

Molecular Composition

5-(Dibenzylamino)-2-methyl-2-pentanol is a tertiary alcohol featuring a pentanol backbone substituted with a methyl group at the second carbon and a dibenzylamino group at the fifth position . The dibenzylamino group consists of two benzyl rings attached to a central nitrogen atom, contributing to the compound’s bulkiness and influencing its electronic environment. Key molecular descriptors include:

PropertyValueSource
Molecular FormulaC₂₀H₂₇NO
Molecular Weight297.43 g/mol
Exact Mass297.209 g/mol
PSA (Polar Surface Area)23.47 Ų
LogP (Octanol-Water)4.24

The high LogP value indicates significant lipophilicity, suggesting favorable membrane permeability for biological applications .

Synthesis and Reactivity

Synthetic Pathways

  • Amination: Introducing the dibenzylamino group via alkylation of a primary amine with benzyl bromide.

  • Alcohol Formation: Oxidative or hydrolytic methods to install the tertiary hydroxyl group.

The dibenzylamino group’s electron-donating nature facilitates electrophilic aromatic substitution, enabling further functionalization of the benzyl rings.

Stability and Degradation

No degradation studies are publicly available, but the compound’s storage at ambient temperature suggests moderate stability under standard laboratory conditions . Hydrolysis of the amino group or oxidation of the alcohol could occur under extreme pH or oxidative environments.

Physicochemical Properties

Physical State and Solubility

The compound is presumed to exist as a liquid or low-melting-point solid, though specific data on melting/boiling points remain unreported . Its lipophilicity (LogP = 4.24) implies poor water solubility but high miscibility with organic solvents like dichloromethane or ethyl acetate .

Comparative Analysis with Analogous Compounds

CompoundMolecular FormulaFunctional GroupsLogPKey Differences
5-Amino-2-methyl-2-pentanolC₆H₁₅NOPrimary amine, alcohol1.20Smaller size, lower lipophilicity
DibenzylamineC₁₄H₁₃NTertiary amine3.12Lacks hydroxyl group

The addition of both hydroxyl and dibenzylamino groups in 5-(dibenzylamino)-2-methyl-2-pentanol creates a balance of polar and nonpolar regions absent in simpler amines or alcohols .

Research Gaps and Future Directions

  • Synthesis Optimization: Developing scalable, high-yield routes for this compound.

  • Biological Screening: Testing against cancer cell lines, microbial pathogens, or neurological targets.

  • Computational Modeling: Docking studies to predict binding affinities for specific proteins.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator